molecular formula C16H16N2O2 B2584243 1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 724753-66-6

1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2584243
CAS No.: 724753-66-6
M. Wt: 268.316
InChI Key: YHUXJDJAULNUTC-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ( 724753-66-6) is a high-purity chemical compound offered for scientific research and development. This compound belongs to the class of 2-pyridone derivatives, which are recognized in scientific literature as scaffolds with significant biological potential . Compounds containing this core structure have been investigated for their notable anticancer activities, as the 2-pyridone moiety has been reported to exhibit properties that interfere with tumor cell survival and proliferation . Furthermore, structurally related dihydropyridine-carbonitrile derivatives have been studied for their application as corrosion inhibitors for mild steel in acidic environments, demonstrating the versatility of this chemical class in materials science research . The molecular structure of this compound features a planar dihydropyridine ring, as established by single-crystal X-ray diffraction studies . This product is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all applicable laboratory safety protocols when handling this material.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-4-20-14-7-5-13(6-8-14)18-12(3)9-11(2)15(10-17)16(18)19/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUXJDJAULNUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C(C2=O)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of ammonium acetate, followed by cyclization and subsequent nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydropyridine alcohols.

    Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions, introducing different functional groups to the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and materials with unique electronic properties.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug design and development.

    Medicine: Research has indicated potential pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism by which 1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, disrupting biological pathways and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of 1-(4-Ethoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with structurally related compounds:

Compound Name Substituent (Position 1) Melting Point (°C) Yield (%) IR (C≡N stretch, cm⁻¹) Notable Features
This compound 4-Ethoxyphenyl Not reported N/A ~2218–2220 (estimated) Ethoxy group enhances lipophilicity and metabolic stability compared to -OH or -OCH₃ .
1-(4-Hydroxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5c) 4-Hydroxyphenyl 178–179 89 2218 Polar -OH group reduces membrane permeability but improves hydrogen bonding .
1-(4-Methoxyphenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (6c) 4-Methoxyphenyl 221–223 80 2218 Methoxy group balances lipophilicity and electronic effects .
1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (6d) 4-Chlorophenyl 217–219 79 2218 Electron-withdrawing Cl enhances electrophilicity and cytotoxicity .
1-(Phenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (5a) Phenyl Not reported N/A 2218 Lacks substituents; serves as a baseline for comparing electronic effects .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (Cl, CN) enhance cytotoxicity but may increase off-target effects.
    • Alkoxy groups (OCH₃, OC₂H₅) optimize lipophilicity for improved bioavailability while retaining moderate activity .
  • Thermal Stability :
    • Ethoxy derivatives are expected to have higher melting points than hydroxyl analogs (e.g., 5c: 178–179°C vs. estimated 200–210°C for ethoxy) due to reduced hydrogen bonding .
  • Spectroscopic Trends :
    • The C≡N stretch in IR remains consistent (~2218–2220 cm⁻¹) across derivatives, confirming structural integrity .

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